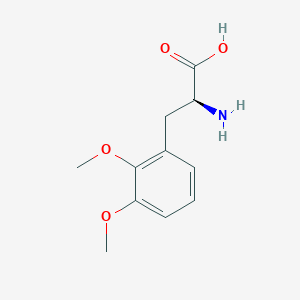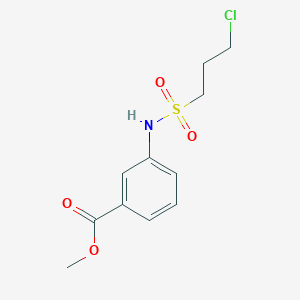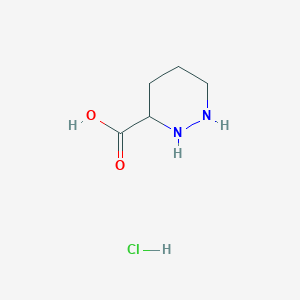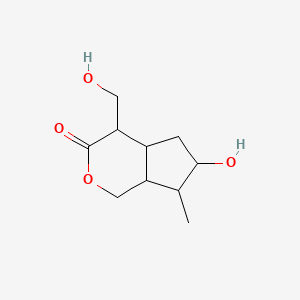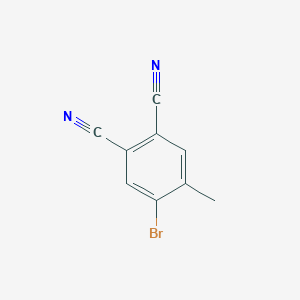
4-Bromo-5-methylphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methylphthalonitrile: is an organic compound that belongs to the class of phthalonitriles It is characterized by the presence of a bromine atom and a methyl group attached to a phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylphthalonitrile typically involves the nucleophilic substitution of bromine in precursor compounds. One common method is the reaction of 4-bromo-5-nitrophthalonitrile with suitable nucleophiles under basic conditions . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylphthalonitrile primarily undergoes nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom with various nucleophiles, leading to the formation of substituted phthalonitriles .
Common Reagents and Conditions:
Nucleophiles: Aromatic and heterocyclic N- and O-nucleophiles.
Major Products: The major products formed from these reactions are substituted phthalonitriles, which can further be used to synthesize phthalocyanines and other complex organic molecules .
Scientific Research Applications
Chemistry: 4-Bromo-5-methylphthalonitrile is used as a precursor in the synthesis of phthalocyanines, which are important compounds in materials science due to their electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require phthalocyanine derivatives .
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylphthalonitrile primarily involves its role as a precursor in nucleophilic substitution reactions. The bromine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of substituted phthalonitriles . These substituted phthalonitriles can then participate in further chemical transformations to produce various functional materials .
Comparison with Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4,5-Dichlorophthalonitrile
- 4,5-Dimethylphthalonitrile
Comparison: 4-Bromo-5-methylphthalonitrile is unique due to the presence of both a bromine atom and a methyl group on the phthalonitrile core. This combination of substituents can influence the reactivity and properties of the compound, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
4-bromo-5-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5BrN2/c1-6-2-7(4-11)8(5-12)3-9(6)10/h2-3H,1H3 |
InChI Key |
PGQJDSJPIHNCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12272762.png)
![2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272771.png)
![N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B12272772.png)
![Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12272775.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12272786.png)
![2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272789.png)
![N-ethyl-4-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12272797.png)
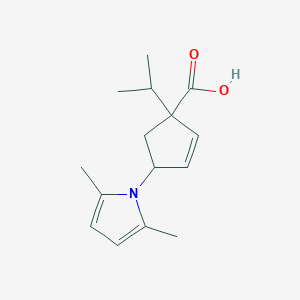
![(1R,4R)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B12272803.png)
